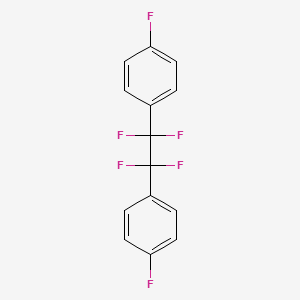
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
Cat. No. B1599659
Key on ui cas rn:
4100-99-6
M. Wt: 290.2 g/mol
InChI Key: OCIWSXHEGSCIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04665217
Procedure details


700 ml of diethylene glycol and 65 g of 1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane* are heated to 130° C. in a stirred flask and 57 g of potassium tert.-butylate are added in portions. The mixture is then heated to 150° C. and stirred at this temperature for 2 hours. The mixture is cooled, poured onto 4 liters of ice-water and mixed thoroughly with a homogenizer (Ultraturax), until crystals precipitate. The precipitate is filtered off with suction, stirred again with 3 liters of water, acidified with hydrochloric acid, filtered off with suction again, dried and recrystallized from toluene.
[Compound]
Name
potassium tert.-butylate
Quantity
57 g
Type
reactant
Reaction Step One

[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Two

Quantity
65 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:20])([F:19])[C:9]([C:12]2[CH:17]=[CH:16][C:15](F)=[CH:14][CH:13]=2)([F:11])[F:10])=[CH:4][CH:3]=1.[CH2:21]([OH:27])[CH2:22][O:23][CH2:24][CH2:25][OH:26]>>[OH:27][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:20])([F:19])[C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:27][CH2:21][CH2:22][O:23][CH2:24][CH2:25][OH:26])=[CH:14][CH:13]=2)([F:11])[F:10])=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
potassium tert.-butylate
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
4 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(F)(F)C1=CC=C(C=C1)F)(F)F
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed thoroughly with a homogenizer (Ultraturax), until crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off with suction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred again with 3 liters of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from toluene
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCOCCOC1=CC=C(C=C1)C(C(F)(F)C1=CC=C(C=C1)OCCOCCO)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
